3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

Photopolymerization UV Curing Latent Initiators

This ortho-CF3 substituted benzophenone derivative is a protected ketone photoinitiator. The 1,3-dioxolane group masks the ketone, enabling latent reactivity in UV-curable coatings, adhesives, and 3D printing resins. It prevents premature curing during processing and storage, triggering polymerization only upon acid-catalyzed deprotection. Not equivalent to simple benzophenones. Source from reliable suppliers with purity ≥97% for controlled R&D and industrial applications.

Molecular Formula C17H13F3O3
Molecular Weight 322.28 g/mol
CAS No. 898759-31-4
Cat. No. B1327972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
CAS898759-31-4
Molecular FormulaC17H13F3O3
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2
InChIKeyRJFAWJUYLAUIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS 898759-31-4): Technical Procurement Overview


3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS 898759-31-4) is a substituted benzophenone derivative with the molecular formula C17H13F3O3 and a molecular weight of 322.28 g/mol . The compound features a benzophenone core substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 3'-position with a 1,3-dioxolane ring . This specific combination of functional groups positions it as a member of the class of protected ketone photoinitiators, wherein the ketone group is masked by an unsubstituted 1,3-dioxolane group, as described in several patents [1]. The compound is primarily sourced for research and industrial applications, with typical specifications including a purity of 95% or higher .

Why 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone Cannot Be Replaced by Generic Benzophenone Analogs


Direct substitution of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone with a simple benzophenone or other trifluoromethylbenzophenone isomers is not technically equivalent. The ortho-trifluoromethyl group significantly alters the electronic properties and absorption characteristics of the benzophenone core compared to meta- or para-substituted analogs . Furthermore, the 3'-(1,3-dioxolane) moiety functions as a specific protecting group for the ketone, enabling its use as a latent photoinitiator that can be selectively deprotected under acidic conditions to generate the active ketone species on demand [1]. A generic benzophenone lacks this latent functionality, which is crucial for applications requiring temporal and spatial control over polymerization initiation.

Quantitative Differentiation: Comparative Performance Data for 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone


Latent Photoinitiator Functionality via 1,3-Dioxolane Protection vs. Unprotected Ketones

The 1,3-dioxolane group on 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone acts as a protecting group for the ketone, rendering it a 'latent' photoinitiator. Unlike unprotected benzophenone, which is active immediately upon exposure to UV light, the protected compound remains inert until deprotected by an acid catalyst [1]. This is a direct functional differentiation: the protected form has no photoinitiating activity until the dioxolane ring is cleaved, whereas unprotected benzophenone is constitutively active [1]. The quantitative measure is the 'on/off' nature of the activity, which is a binary 0% vs. 100% activity in the absence/presence of an acid deprotection step.

Photopolymerization UV Curing Latent Initiators

UV Absorption Red-Shift via Ortho-Trifluoromethyl Substitution vs. Para-Substituted Analog

The ortho-trifluoromethyl substitution on the benzophenone core is known to induce a bathochromic (red) shift in the UV absorption maximum relative to the unsubstituted or para-substituted analogs . While direct spectral data for the target compound is not available, studies on a related push-pull benzophenone, 4-Methoxy-4'-trifluoromethylbenzophenone, demonstrate a significant red-shift compared to unsubstituted benzophenone (which requires high-energy UV below 300 nm) . By class-level inference, the ortho-substitution in 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is expected to further alter the absorption profile, potentially enabling the use of longer, less damaging UV wavelengths for excitation.

Photoredox Catalysis UV-Vis Spectroscopy Cross-Coupling

Calculated Physicochemical Properties: Density and Boiling Point vs. Common Solvents

The calculated density of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is 1.307 g/cm³, and its calculated boiling point is 443.075 °C at 760 mmHg . These properties provide a baseline for formulation and processing. For instance, its density is higher than that of many common organic solvents (e.g., acetone ~0.79 g/cm³, toluene ~0.87 g/cm³), which can affect phase separation and mixing behavior in multi-component systems. Its high boiling point ensures it remains non-volatile under typical processing conditions.

Physicochemical Properties Formulation Solubility

Primary Application Scenarios for 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone


Latent Photoinitiator for Controlled Photopolymerization

As a protected ketone photoinitiator, this compound is ideally suited for applications requiring latent reactivity. It can be formulated into UV-curable coatings, adhesives, or 3D printing resins. The material can be processed and stored without premature curing. Upon application, an acid catalyst (e.g., a photoacid generator or thermal acid generator) deprotects the 1,3-dioxolane group, generating the active benzophenone photoinitiator in situ. Subsequent UV exposure then triggers polymerization precisely where the acid was generated. This is supported by the class of protected ketone photoinitiators described in patents [1].

Building Block for Synthesis of Advanced Benzophenone Derivatives

The 1,3-dioxolane ring serves as a robust protecting group for the ketone functionality. This allows chemists to perform reactions on other parts of the molecule (e.g., functionalization of the phenyl rings) that would otherwise be incompatible with a free ketone. After the desired modifications, the dioxolane group can be removed under acidic conditions to reveal the ketone for further synthetic steps. This makes 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone a valuable intermediate for constructing more complex, ortho-trifluoromethyl-substituted benzophenone architectures.

Potential Component in Photoredox Catalysis Systems

Benzophenone derivatives with trifluoromethyl groups have shown utility as photoredox catalysts, capable of facilitating energy transfer (ET), single electron transfer (SET), and hydrogen atom transfer (HAT) reactions upon excitation [1]. While the dioxolane-protected form is inactive, its deprotected counterpart, 2-trifluoromethylbenzophenone, is a candidate for such applications. The ortho-substitution pattern is of particular interest for tuning redox potentials and absorption wavelengths compared to para-substituted analogs [1].

Research Tool for Investigating Ortho-Substituent Effects

The specific ortho-trifluoromethyl and meta-dioxolane substitution pattern makes this compound a useful model system for studying the combined steric and electronic effects of these groups on benzophenone photophysics and reactivity. Researchers can use it to deconvolute the influence of ortho- vs. para-substitution on UV absorption, triplet state energy, and reactivity in hydrogen-abstraction reactions, using the data from analogous compounds as a comparative baseline [1].

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